REACTION_SMILES
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[Cl:3][c:4]1[n:5][cH:6][cH:7][c:8]([OH:10])[cH:9]1.[F:11][c:12]1[c:13]([F:22])[cH:14][c:15]([F:21])[c:16]([N+:18](=[O:19])[O-:20])[cH:17]1.[H-:1].[Na+:2].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[Cl:3][c:4]1[n:5][cH:6][cH:7][c:8]([O:10][c:13]2[c:12]([F:11])[cH:17][c:16]([N+:18](=[O:19])[O-:20])[c:15]([F:21])[cH:14]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccnc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(F)c(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(F)c(Oc2ccnc(Cl)c2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |